2-(Pyridin-2-ylthio)acetohydrazide
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Overview
Description
2-(Pyridin-2-ylthio)acetohydrazide is a biochemical used for proteomics research . It has a molecular formula of C7H9N3OS and a molecular weight of 183.23 .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in various studies . For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, are not explicitly mentioned in the available resources .Scientific Research Applications
Antimycobacterial Activity Compounds derived from 2-(Pyridin-2-ylthio)acetohydrazide have been synthesized and evaluated for their antimycobacterial activity. Mamolo et al. (2001) synthesized [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives and tested them against strains of Mycobacterium tuberculosis and Mycobacterium avium, finding some compounds to exhibit feable activity. Similar derivatives were synthesized and evaluated by the same group in 2003, showing interesting activity against Mycobacterium tuberculosis H(37)Rv and three clinical isolates of M. tuberculosis (Mamolo et al., 2001); (Mamolo et al., 2003).
Supramolecular Architectures Khalid et al. (2021) explored the synthesis of novel pyridine-based hydrazone derivatives through ultrasonication, analyzing their structures and investigating quantum chemical insights. These compounds showed significant non-covalent interactions and remarkable nonlinear optical properties, as evidenced by density functional theory and experimental data (Khalid et al., 2021).
Antimalarial and Antileukemic Agents Scovill et al. (1982) reported that complexes of 2-acetylpyridine thiosemicarbazones with transition metals exhibit reduced antimalarial activity but enhanced antileukemic properties when coordinated with metals such as Cu(II), Ni(II), Fe(III), and Mn(II) (Scovill, Klayman, & Franchino, 1982).
Antimicrobial and Antioxidant Activities Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, exhibiting antimicrobial and antioxidant activities. These compounds were evaluated for their binding energies on GlcN-6-P synthase and showed moderate to good binding energies, indicating their potential for therapeutic applications (Flefel et al., 2018).
Future Directions
Properties
IUPAC Name |
2-pyridin-2-ylsulfanylacetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS/c8-10-6(11)5-12-7-3-1-2-4-9-7/h1-4H,5,8H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUOHZYYLVJLEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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